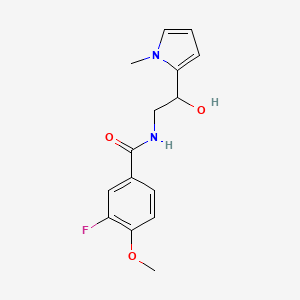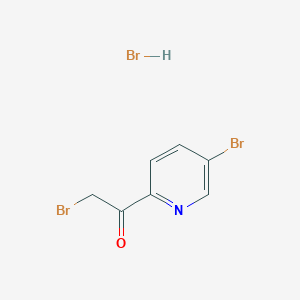
2-Bromo-1-(5-bromopyridin-2-yl)ethanone hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“2-Bromo-1-(5-bromopyridin-2-yl)ethanone hydrobromide” is a chemical compound with the molecular formula C7H6Br3NO . It is a yellow solid .
Physical And Chemical Properties Analysis
“this compound” is a yellow solid . The physical and chemical properties of a related compound, “1-(5-Bromo-2-pyridin-2-yl)ethanone”, include a molecular weight of 200.03, a storage temperature of room temperature in an inert atmosphere, and a solid physical form .Scientific Research Applications
Synthesis Approaches and Conditions
The synthesis of bromopyridinyl ethanone derivatives involves bromination and nucleophilic substitution reactions. For instance, 1-(6-Bromo-pyridin-3-yl)-ethanone was synthesized using 2,5-dibromo-pyridine through magnesium halide exchange and nucleophilic substitution. The reagents used in this process were readily available, the procedures straightforward, and the reaction conditions mild, yielding an 81% success rate (Jin, 2015).
Chemical Stability and Reactivity
2-Bromo-1-(2,5-dimethoxyphenyl)ethanone's chemical behavior was studied, demonstrating its efficacy as a chemical protective group through halogen-exchange reactions and esterification. Interestingly, no photolytic phenomena were observed, indicating stability under certain conditions (Li Hong-xia, 2007).
Formation of Pyridylcarbene Intermediate
Bromo-methyl-triazolo-pyridine compounds decomposed under specific conditions to form a pyridylcarbene intermediate. This intermediate led to the creation of various compounds, showing the reactivity and potential for diverse chemical transformations (Abarca, Ballesteros, & Blanco, 2006).
Biological Activities and Applications
Antibacterial Properties
Compounds synthesized from bromopyridinyl ethanone derivatives, such as 1-bromo-2-(6-bromo-1,2,3,4-tetrahydro-9H-carbazol-1-yl) ethanone, demonstrated pronounced antibacterial activity. These findings highlight the potential medicinal applications of these compounds, particularly in combating bacterial infections (Murugesan & Selvam, 2021).
Synthesis and Biological Activity of Benzothiazepine Derivatives
The synthesis of 2,4-substituted-1,5-substituted-benzothiazepine involved a multi-step process, starting with the acetylation of 4-bromo-alphanapthol to form 1-(4-bromo-1-hydroxynaphthalen-2-yl)ethanone. These compounds were characterized and evaluated for their biological activities, indicating their potential in drug development and therapeutic applications (Gaikwad, Bhake, Bh, & Arkar, 2015).
properties
IUPAC Name |
2-bromo-1-(5-bromopyridin-2-yl)ethanone;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Br2NO.BrH/c8-3-7(11)6-2-1-5(9)4-10-6;/h1-2,4H,3H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCQZGWCJOFPBJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1Br)C(=O)CBr.Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Br3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.84 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
870694-29-4 |
Source


|
| Record name | 2-bromo-1-(5-bromopyridin-2-yl)ethan-1-one hydrobromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

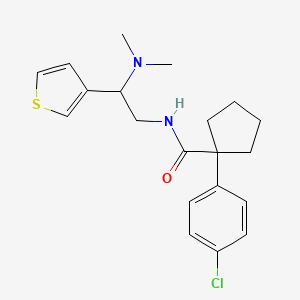
![[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-(1,5-dimethylpyrazol-3-yl)methanone](/img/structure/B2447988.png)


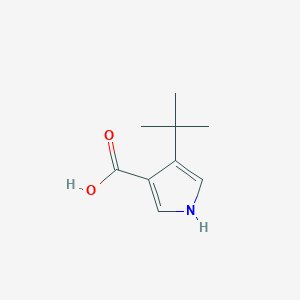
![3-benzyl-2-({2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}sulfanyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2447992.png)
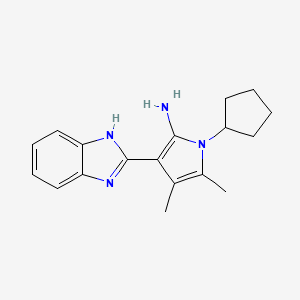

![3-[(3-chlorophenyl)methyl]-1,7-dimethyl-9-(4-methylphenyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B2448002.png)
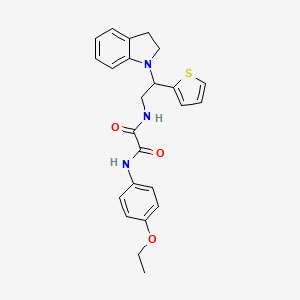
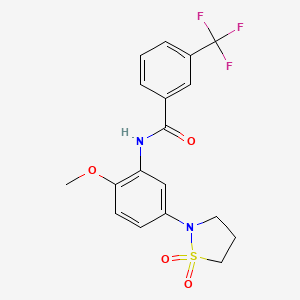
![1-(2-Oxo-2-(1,9-dioxa-4-azaspiro[5.5]undecan-4-yl)ethyl)pyrrolidine-2,5-dione](/img/structure/B2448008.png)
